(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16250322
InChI: InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2
SMILES:
Molecular Formula: C13H18Cl2N2
Molecular Weight: 273.20 g/mol

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

CAS No.:

Cat. No.: VC16250322

Molecular Formula: C13H18Cl2N2

Molecular Weight: 273.20 g/mol

* For research use only. Not for human or veterinary use.

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine -

Specification

Molecular Formula C13H18Cl2N2
Molecular Weight 273.20 g/mol
IUPAC Name [1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine
Standard InChI InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2
Standard InChI Key MTNXMXJFFQIXMZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle containing one nitrogen atom—substituted at the 4-position with a methanamine group (-CH2NH2\text{-CH}_2\text{NH}_2) and at the 1-position with a 2,6-dichlorobenzyl moiety. The benzyl group is further substituted with chlorine atoms at the 2 and 6 positions of the aromatic ring, creating a sterically hindered and electron-deficient aromatic system .

The IUPAC name, [1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine, reflects this substitution pattern. The SMILES notation, C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl, encodes the connectivity of atoms, while the InChIKey DYQMMCFASCYWKU-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC13H18Cl2N2\text{C}_{13}\text{H}_{18}\text{Cl}_2\text{N}_2
Molecular Weight273.20 g/mol
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors3 (amine and piperidine N)
Topological Polar Surface Area29.3 Ų

The presence of two chlorine atoms increases molecular hydrophobicity (ClogP3.2\text{ClogP} \approx 3.2), suggesting moderate lipid solubility. The primary amine group enhances water solubility via protonation under acidic conditions, a property exploited in its hydrochloride salt form (C13H19Cl3N2\text{C}_{13}\text{H}_{19}\text{Cl}_3\text{N}_2, MW 309.7 g/mol).

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of a suitable precursor (e.g., glutaraldehyde with ammonium acetate) yields the piperidine core.

  • Benzylation: The piperidine nitrogen is alkylated with 2,6-dichlorobenzyl chloride in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

  • Methanamine Introduction: A reductive amination or nucleophilic substitution introduces the methanamine group at the 4-position .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra exhibit signals for the piperidine protons (δ 1.4–2.8 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.2 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.1 ([M+H]+\text{[M+H]}^+) .

  • X-ray Crystallography: Confirms the chair conformation of the piperidine ring and the equatorial orientation of the benzyl group.

Pharmacological Significance

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: The 2,6-dichloro configuration enhances steric bulk and electron-withdrawing effects, potentially improving receptor binding .

  • Methanamine Group: The primary amine serves as a hydrogen bond donor, critical for target engagement.

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for:

  • Antipsychotics: Piperidine motifs are common in dopamine D2 antagonists.

  • Anticancer Agents: Chlorinated aromatics may intercalate DNA or inhibit topoisomerases .

Biological Probes

Labeled derivatives (e.g., fluorescent or radioactive tags) enable target identification in in vitro assays.

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